1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Overview
Description
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties .
Mechanism of Action
Target of Action
The compound N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dimethylphenyl)urea is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial and antiviral properties . .
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Given the broad biological activity of thiadiazole derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific targets and the nature of the interactions.
Result of Action
Given its potential antibacterial and antiviral properties, it could potentially inhibit the growth of certain pathogens .
Preparation Methods
The synthesis of 1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(3-bromophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 3,4-dimethylphenyl isocyanate to yield the final product .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Its anticonvulsant and anti-inflammatory properties are being explored for the treatment of neurological disorders and inflammatory diseases.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and antioxidant activities.
1,3,4-Thiadiazole-2-amine: Exhibits anticancer and anti-inflammatory properties.
1,3,4-Thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
1-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS/c1-10-6-7-14(8-11(10)2)19-16(23)20-17-22-21-15(24-17)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADMXQKPKVFYJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.